5-(5-methyl-3-isoxazolyl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol
Overview
Description
Synthesis Analysis
The synthesis of related triazole compounds typically involves multi-step chemical reactions starting from basic organic or heterocyclic compounds. For instance, 5-Furan-2yl[1,3,4]oxadiazole-2-thiol and 5-Furan-2yl-4H-[1,2,4] triazole-3-thiol were synthesized from furan-2-carboxylic acid hydrazide, leading to the formation of Mannich bases and methyl derivatives. These compounds are characterized by their elemental analyses, IR, and 1H-NMR spectra, indicating a complex synthetic route that often involves intermediates and tautomeric equilibrium (Koparır, Çetin, & Cansiz, 2005).
Molecular Structure Analysis
The molecular structure of triazole and thiadiazole derivatives is often confirmed through various spectroscopic techniques, including IR, 1H-NMR, and sometimes X-ray crystallography. These analyses provide insights into the tautomeric equilibria, dihedral angles, and supramolecular interactions within the crystal lattice, which stabilize the molecular structure and influence its chemical reactivity and physical properties (Xu et al., 2006).
Chemical Reactions and Properties
Triazole and thiadiazole derivatives undergo a range of chemical reactions, including cyclization, alkylation, and condensation, to form compounds with various substituents affecting their chemical properties. These reactions are often utilized to synthesize compounds with potential biological activities, including antimicrobial and anti-inflammatory properties (Kothari et al., 1980).
Scientific Research Applications
Synthetic Chemistry and Tautomerism
Triazole derivatives, including those with furanyl and thiol groups, are of interest in synthetic chemistry for their tautomeric properties and potential as building blocks for more complex molecules. For example, studies on compounds like 5-furan-2-yl[1,3,4]oxadiazole-2-thiol and 5-furan-2-yl-4H-[1,2,4]-triazole-3-thiol demonstrate the synthesis from furan-2-carboxylic acid hydrazide and explore their thiol-thione tautomerism. These properties make them valuable for further chemical transformations and applications in designing new materials and molecules (Koparır, Çetin, & Cansiz, 2005).
Insecticidal Activity
Triazole derivatives have been evaluated for insecticidal activity, offering potential applications in agriculture and pest control. A study on tetrazole-linked triazole derivatives demonstrates the preparation of these compounds and their significant activity against the Indian meal moth, Plodia interpunctella. Such research underlines the importance of triazole compounds in developing new, potentially less harmful insecticidal agents (Maddila, Pagadala, & Jonnalagadda, 2015).
Materials Science: Dye-Sensitized Solar Cells
In materials science, triazole derivatives are investigated for their applications in dye-sensitized solar cells (DSSCs). A study involving a thiolate/disulfide organic-based electrolyte system, including triazole derivatives, showcases the formulation and use in DSSCs. The electrocatalytic activity of different counter electrodes was evaluated, highlighting the potential of triazole-based compounds in renewable energy technologies (Hilmi, Shoker, & Ghaddar, 2014).
Antimicrobial Applications
Triazole derivatives have been synthesized for their antimicrobial properties, showing promise in medical and health-related applications. Studies on substituted triazolothiadiazoles and their synthesis for antimicrobial activity screening suggest the potential for developing new antimicrobials to combat resistant strains of bacteria and fungi (Prasad et al., 2009).
properties
IUPAC Name |
3-(5-methyl-1,2-oxazol-3-yl)-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazole-5-thione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2S/c1-7-5-9(14-17-7)10-12-13-11(18)15(10)6-8-3-2-4-16-8/h5,8H,2-4,6H2,1H3,(H,13,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDUNLVKWODVEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NNC(=S)N2CC3CCCO3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-methyl-1,2-oxazol-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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